molecular formula C18H19ClN2O3 B14688281 N-(2-Benzoyl-4-chlorophenyl)-N~2~-(2-hydroxypropyl)glycinamide CAS No. 24111-57-7

N-(2-Benzoyl-4-chlorophenyl)-N~2~-(2-hydroxypropyl)glycinamide

Cat. No.: B14688281
CAS No.: 24111-57-7
M. Wt: 346.8 g/mol
InChI Key: YTKSEOFTVIBVIX-UHFFFAOYSA-N
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Description

5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone is a complex organic compound with the molecular formula C18H19ClN2O3 and a molecular weight of 346.81 g/mol This compound is characterized by the presence of a benzophenone core substituted with a chlorine atom, a hydroxypropyl group, and an aminoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-amino-5-chlorobenzophenone with beta-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as triethylamine, to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

24111-57-7

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(2-hydroxypropylamino)acetamide

InChI

InChI=1S/C18H19ClN2O3/c1-12(22)10-20-11-17(23)21-16-8-7-14(19)9-15(16)18(24)13-5-3-2-4-6-13/h2-9,12,20,22H,10-11H2,1H3,(H,21,23)

InChI Key

YTKSEOFTVIBVIX-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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